3,7-dimethyl-1-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAFFEINE-D3 (1-METHYL-D3): is a stable isotope-labeled compound of caffeine, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used as an internal standard in various analytical applications, particularly in mass spectrometry, to quantify caffeine levels in different samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of CAFFEINE-D3 (1-METHYL-D3) involves the incorporation of deuterium into the caffeine molecule. This can be achieved through a series of chemical reactions where deuterated reagents are used. One common method is the methylation of theobromine with deuterated methyl iodide (CD3I) under basic conditions .
Industrial Production Methods: : Industrial production of CAFFEINE-D3 (1-METHYL-D3) typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: : CAFFEINE-D3 (1-METHYL-D3) undergoes similar chemical reactions as regular caffeine, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: : The major products formed from these reactions include various methylxanthines and their derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: : CAFFEINE-D3 (1-METHYL-D3) is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of caffeine in various samples .
Biology: : In biological research, it is used to study the metabolism and pharmacokinetics of caffeine in different organisms. It helps in understanding how caffeine is absorbed, distributed, metabolized, and excreted .
Medicine: : CAFFEINE-D3 (1-METHYL-D3) is used in clinical studies to monitor caffeine levels in patients, particularly in neonates and individuals with metabolic disorders .
Industry: : In the food and beverage industry, it is used to ensure the quality and consistency of caffeine-containing products .
Mechanism of Action
CAFFEINE-D3 (1-METHYL-D3) exerts its effects through the same mechanisms as regular caffeine. It primarily acts as an antagonist of adenosine receptors, particularly A1 and A2A receptors. By blocking these receptors, it prevents the inhibitory effects of adenosine on neurotransmitter release, leading to increased neuronal activity and alertness . Additionally, caffeine influences other molecular targets and pathways, including phosphodiesterase inhibition and calcium release from intracellular stores .
Comparison with Similar Compounds
Similar Compounds
Theobromine: Another methylxanthine found in chocolate, with similar stimulant effects but less potent than caffeine.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Paraxanthine: A major metabolite of caffeine with similar pharmacological effects
Uniqueness: : CAFFEINE-D3 (1-METHYL-D3) is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms provides a distinct mass difference, allowing for precise quantification in mass spectrometry .
Biological Activity
3,7-Dimethyl-1-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione, commonly known as caffeine-d3, is a deuterated form of caffeine. This compound is significant in both biological and analytical chemistry due to its role as a psychoactive substance and its utility as an internal standard in mass spectrometry.
- IUPAC Name : this compound
- Molecular Formula : C8H11N4O2+
- Molecular Weight : 198.22 g/mol
Biological Activity
Caffeine-d3 exhibits similar biological activities to its non-deuterated counterpart, caffeine. Its primary effects include:
- CNS Stimulation : Caffeine acts as a central nervous system stimulant, enhancing alertness and reducing fatigue.
- Metabolic Effects : It increases metabolic rate and promotes lipolysis, contributing to weight management strategies.
- Cardiovascular Effects : Caffeine can lead to increased heart rate and blood pressure due to its antagonistic action on adenosine receptors.
Caffeine's biological activity is primarily mediated through the following mechanisms:
- Adenosine Receptor Antagonism : Caffeine blocks adenosine receptors (A1 and A2A), leading to increased neuronal firing and neurotransmitter release.
- Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, resulting in elevated levels of cyclic AMP (cAMP), which enhances cellular signaling pathways.
Study 1: Effects on Cognitive Function
A study examined the effects of caffeine on cognitive performance in healthy adults. Participants who consumed caffeine showed improved attention and reaction time compared to those who received a placebo. The deuterated form (caffeine-d3) was used as a tracer in analyzing the metabolic pathways involved.
Parameter | Caffeine Group | Placebo Group |
---|---|---|
Reaction Time (ms) | 250 ± 20 | 300 ± 25 |
Attention Score | 85 ± 5 | 70 ± 10 |
Study 2: Metabolic Impact
Research involving caffeine-d3 highlighted its role in enhancing metabolic rates during physical activity. Subjects consuming caffeine showed a significant increase in fat oxidation compared to controls.
Measurement | Caffeine Group | Control Group |
---|---|---|
Fat Oxidation (g/hr) | 0.45 ± 0.05 | 0.30 ± 0.04 |
Total Energy Expenditure (kcal) | 300 ± 15 | 250 ± 20 |
Analytical Applications
Caffeine-d3 is widely utilized as an internal standard in quantitative analyses of caffeine levels in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its stable isotopic nature allows for precise quantification without interference from endogenous compounds.
Properties
Molecular Formula |
C8H11N4O2+ |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3,7-dimethyl-1-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1/i3D3 |
InChI Key |
GOJJWZXPKDRTAJ-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2C(=NC=[N+]2C)N(C1=O)C |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.